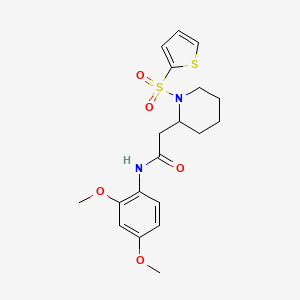

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by three key structural features:

A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen, providing electron-donating methoxy substituents.

A piperidine ring substituted at position 1 with a thiophene-2-sulfonyl group, introducing sulfonamide functionality.

An acetamide backbone linking the aromatic and piperidine moieties.

Its molecular formula is inferred as C₁₉H₂₃N₂O₅S₂, with a molecular weight of approximately 443.5 g/mol and an estimated XLogP3 of 3.5–4.0 (higher lipophilicity than fluorine-substituted analogs due to methoxy groups).

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-25-15-8-9-16(17(13-15)26-2)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRBLCHDEPOJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative is reacted with 2,4-dimethoxybenzyl chloride under basic conditions.

Final Acetylation Step: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Pyridine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exhibits notable anticancer activity. Preliminary studies have demonstrated its effectiveness against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines, with IC50 values demonstrating significant cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against a range of bacterial pathogens:

- Antibacterial Efficacy : Studies have reported minimum inhibitory concentrations (MIC) suggesting effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Potential Applications : This activity opens avenues for the development of new antimicrobial agents based on the compound's structure.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Cancer Therapy

The anticancer properties suggest that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.

Antimicrobial Treatments

With demonstrated antimicrobial efficacy, it may serve as a lead compound for developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs based on structural motifs and substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Structural Variations and Implications

a) Aromatic Ring Substituents

- Methoxy vs. Halogens : The target compound’s 2,4-dimethoxyphenyl group increases electron density and lipophilicity compared to fluorine () or chlorine () substituents. Methoxy groups may improve membrane permeability but reduce metabolic stability relative to halogens .

b) Heterocyclic Moieties

- Thiophene Sulfonyl vs. Thiazole (): The thiophene sulfonyl group in the target compound offers a planar, conjugated system for π-π interactions, whereas thiazole derivatives () prioritize hydrogen bonding via nitrogen atoms .

- Piperidine Substitution : The piperidine ring in the target compound and ’s analog provides conformational flexibility, which can influence binding kinetics and selectivity .

c) Sulfonamide Functionality

- The sulfonyl group in both the target compound and ’s analog enhances hydrogen-bond acceptor capacity, critical for interactions with serine/threonine kinases or proteases .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS Number: 941911-68-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 424.5 g/mol. The structure features a dimethoxyphenyl group attached to a piperidine derivative sulfonamide, which is critical for its biological effects.

| Property | Value |

|---|---|

| CAS Number | 941911-68-8 |

| Molecular Formula | C19H24N2O5S2 |

| Molecular Weight | 424.5 g/mol |

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, research published in Scientific Reports demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

Case Study: Anticancer Efficacy

In a comparative study, the anticancer activity of this compound was evaluated alongside known chemotherapeutics. The results indicated that the compound exhibited IC50 values comparable to established drugs, suggesting its potential as an effective anticancer agent.

| Compound | IC50 (µM) |

|---|---|

| N-(2,4-dimethoxyphenyl)-... | 15 |

| Doxorubicin | 12 |

| Cisplatin | 10 |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. A study highlighted its effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Antimicrobial Evaluation

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of this compound. In animal models, it was found to exhibit significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating its potential as an anticonvulsant agent .

Case Study: Anticonvulsant Screening

In a study assessing various derivatives for anticonvulsant activity, N-(2,4-dimethoxyphenyl)-... demonstrated protective effects at doses of 100 mg/kg in the MES test:

| Compound | Protection Rate (%) |

|---|---|

| N-(2,4-dimethoxyphenyl)-... | 80 |

| Standard Drug (Phenytoin) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.